1-[4-(Decyloxy)phenyl]-3-(3-fluorophenyl)urea
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Overview
Description
N-[4-(DECYLOXY)PHENYL]-N’-(3-FLUOROPHENYL)UREA is an organic compound belonging to the class of urea derivatives It is characterized by the presence of a decyloxy group attached to a phenyl ring and a fluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DECYLOXY)PHENYL]-N’-(3-FLUOROPHENYL)UREA typically involves the reaction of 4-decyloxyaniline with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DECYLOXY)PHENYL]-N’-(3-FLUOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-[4-(DECYLOXY)PHENYL]-N’-(3-FLUOROPHENYL)UREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may find applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(DECYLOXY)PHENYL]-N’-(3-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use, such as its role in a biochemical assay or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea
- N-[4-(decyloxy)phenyl]-N’-(4-pyridinylmethyl)phenyl]urea
- N-[4-(decyloxy)phenyl]-N’-(3-trifluoromethyl)phenyl]urea
Uniqueness
N-[4-(DECYLOXY)PHENYL]-N’-(3-FLUOROPHENYL)UREA is unique due to the specific combination of the decyloxy and fluorophenyl groups. This combination imparts distinct chemical and physical properties, which can influence its reactivity and potential applications. The presence of the fluorine atom, in particular, can affect the compound’s biological activity and its interactions with molecular targets.
Properties
Molecular Formula |
C23H31FN2O2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C23H31FN2O2/c1-2-3-4-5-6-7-8-9-17-28-22-15-13-20(14-16-22)25-23(27)26-21-12-10-11-19(24)18-21/h10-16,18H,2-9,17H2,1H3,(H2,25,26,27) |
InChI Key |
XCGGIKGGLKQABI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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